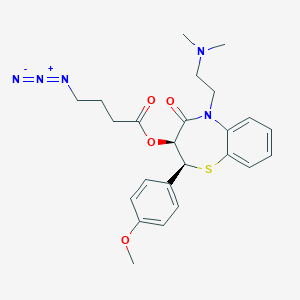
3-(4-Azidobutyryloxy)diltiazem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Azidobutyryloxy)diltiazem, also known as ABT-DHP, is a novel photoaffinity probe that is used to study the molecular mechanisms of calcium channel blockers. This compound is a derivative of diltiazem, which is a widely used calcium channel blocker for the treatment of hypertension and angina. The addition of the azido group to diltiazem provides a unique tool for studying the binding sites and interactions of calcium channel blockers with their target proteins.
Wirkmechanismus
The mechanism of action of 3-(4-Azidobutyryloxy)diltiazem involves the covalent binding of the azido group to the target protein upon exposure to UV light. This covalent binding allows for the isolation and identification of the target protein and its associated binding partners. The binding of 3-(4-Azidobutyryloxy)diltiazem to calcium channels has been shown to inhibit calcium influx, which is important for the regulation of muscle contraction and other cellular processes.
Biochemische Und Physiologische Effekte
3-(4-Azidobutyryloxy)diltiazem has been shown to have a high degree of selectivity for L-type calcium channels, which are important for the regulation of cardiac and smooth muscle contraction. The binding of 3-(4-Azidobutyryloxy)diltiazem to these channels has been shown to inhibit calcium influx, which can lead to a decrease in muscle contraction and relaxation of blood vessels. This compound has also been shown to have a low toxicity profile, making it a useful tool for studying the molecular mechanisms of calcium channel blockers.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-Azidobutyryloxy)diltiazem in lab experiments include its high degree of selectivity for L-type calcium channels, its ability to covalently bind to target proteins, and its low toxicity profile. However, the limitations of using 3-(4-Azidobutyryloxy)diltiazem include its relatively high cost and the need for specialized equipment and expertise to perform photoaffinity labeling experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-(4-Azidobutyryloxy)diltiazem in scientific research. One direction is the development of more selective and potent photoaffinity probes for the study of calcium channel regulation and modulation. Another direction is the application of 3-(4-Azidobutyryloxy)diltiazem in the study of calcium channel blockers in different disease states, such as hypertension and heart failure. Additionally, the use of 3-(4-Azidobutyryloxy)diltiazem in the study of other ion channels and membrane proteins may provide new insights into their structure and function.
Synthesemethoden
The synthesis of 3-(4-Azidobutyryloxy)diltiazem involves the reaction of diltiazem with 4-azidobutyryl chloride in the presence of a base catalyst. The resulting product is a white powder that is purified by column chromatography. The purity and identity of the product are confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(4-Azidobutyryloxy)diltiazem has been used in a variety of scientific research applications, including the identification and characterization of calcium channel binding sites, the study of calcium channel regulation and modulation, and the investigation of the molecular mechanisms of calcium channel blockers. This compound has been used to identify the binding sites of diltiazem and other calcium channel blockers on L-type calcium channels, which are important for the regulation of cardiac and smooth muscle contraction.
Eigenschaften
CAS-Nummer |
124305-98-2 |
|---|---|
Produktname |
3-(4-Azidobutyryloxy)diltiazem |
Molekularformel |
C24H29N5O4S |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] 4-azidobutanoate |
InChI |
InChI=1S/C24H29N5O4S/c1-28(2)15-16-29-19-7-4-5-8-20(19)34-23(17-10-12-18(32-3)13-11-17)22(24(29)31)33-21(30)9-6-14-26-27-25/h4-5,7-8,10-13,22-23H,6,9,14-16H2,1-3H3/t22-,23+/m1/s1 |
InChI-Schlüssel |
FGDSGZGAXYHSMY-PKTZIBPZSA-N |
Isomerische SMILES |
CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |
SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |
Kanonische SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |
Andere CAS-Nummern |
124305-98-2 |
Synonyme |
3-(4-azidobutyryloxy)diltiazem azidobutyryldiltiazem |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)